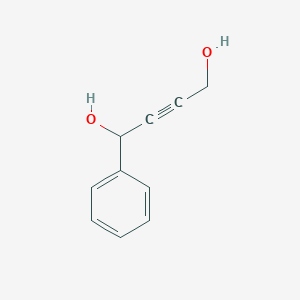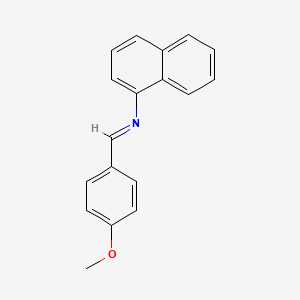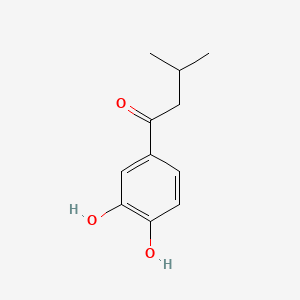![molecular formula C16H13ClN2O5 B11996753 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11996753.png)
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-nitrophenyl group, an imino-methyl linkage, and a methoxyphenyl acetate moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the condensation of 4-chloro-3-nitroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-{(E)-[(4-chloro-3-aminophenyl)imino]methyl}-2-methoxyphenyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol and acetic acid.
Aplicaciones Científicas De Investigación
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(4-chloro-3-nitrophenyl)imino]methyl}phenol: Similar structure but lacks the methoxy and acetate groups.
4-{[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol: Similar structure but lacks the acetate group.
Uniqueness
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is unique due to the presence of both the methoxy and acetate groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance the compound’s solubility, stability, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C16H13ClN2O5 |
|---|---|
Peso molecular |
348.74 g/mol |
Nombre IUPAC |
[4-[(4-chloro-3-nitrophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H13ClN2O5/c1-10(20)24-15-6-3-11(7-16(15)23-2)9-18-12-4-5-13(17)14(8-12)19(21)22/h3-9H,1-2H3 |
Clave InChI |
AYFADKYSBGJPNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)
![2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11996716.png)

![1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B11996721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11996724.png)




![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)
![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)
